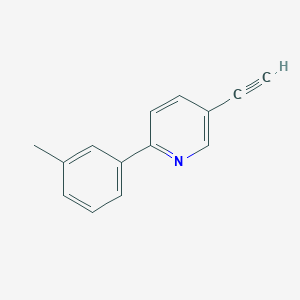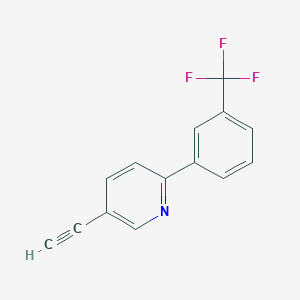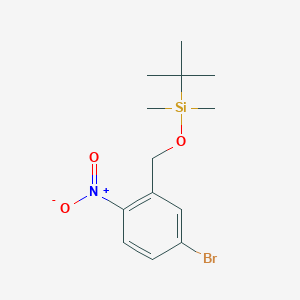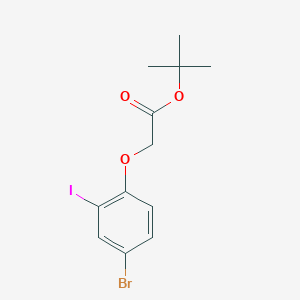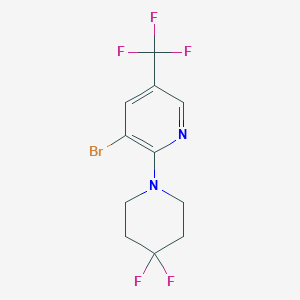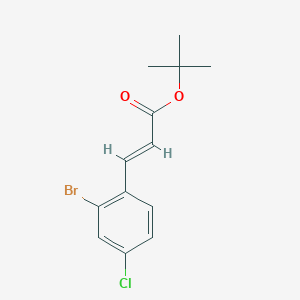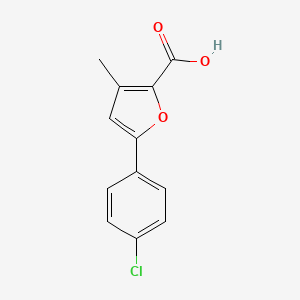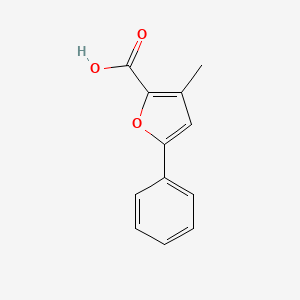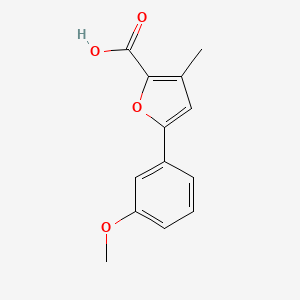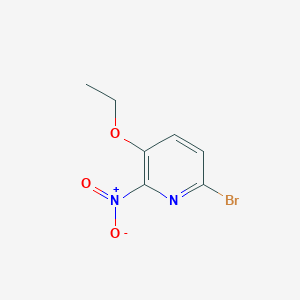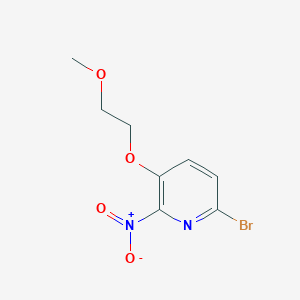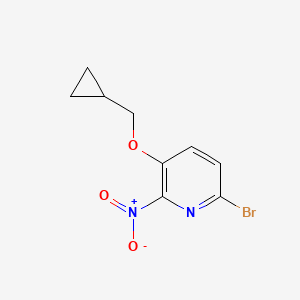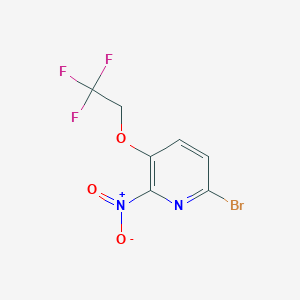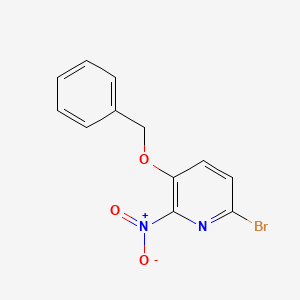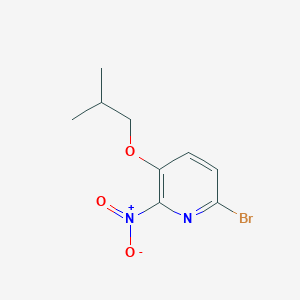
6-Bromo-3-isobutoxy-2-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-isobutoxy-2-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a bromine atom at the 6th position, an isobutoxy group at the 3rd position, and a nitro group at the 2nd position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isobutoxy-2-nitropyridine typically involves the nitration of 6-bromo-3-isobutoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2nd position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-Bromo-3-isobutoxy-2-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Coupling Reactions: Palladium catalysts, aryl or vinyl boronic acids, base, and solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed
Reduction: 6-Bromo-3-isobutoxy-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl or vinyl-aryl compounds.
科学研究应用
6-Bromo-3-isobutoxy-2-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Bromo-3-isobutoxy-2-nitropyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to specific biological outcomes. The exact pathways and targets involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
6-Bromo-2-chloro-3-nitropyridine: Similar structure but with a chlorine atom instead of an isobutoxy group.
3-Isobutoxy-2-nitropyridine: Lacks the bromine atom at the 6th position.
2-Nitropyridine: Simplified structure without the bromine and isobutoxy groups.
Uniqueness
6-Bromo-3-isobutoxy-2-nitropyridine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the isobutoxy group can influence the compound’s solubility and interaction with biological targets .
属性
IUPAC Name |
6-bromo-3-(2-methylpropoxy)-2-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-6(2)5-15-7-3-4-8(10)11-9(7)12(13)14/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYDTEMQTZSSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
